REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:13])([CH3:12])[C:3]1[NH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.INC1C=CC=CC=1.C1N2CCN(CC2)C1>CN(C=O)C.CC(O)=O.CC(O)=O.[Pd]>[CH3:1][Si:2]([CH3:13])([CH3:12])[C:3]1[NH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[NH:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:11]=[CH:3]1 |f:4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C=1NC2=CC=CC=C2C1)(C)C
|
Name
|
iodoaniline
|
Quantity
|
2.19 g
|
Type
|
reactant
|
Smiles
|
INC1=CC=CC=C1
|
Name
|
acyl silane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
C1CN2CCN1CC2
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
112.25 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)O.CC(=O)O.[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
was degassed via N2 /vacuum
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
diluted with IPAc (isopropyl acetate, 100 mL)
|
Type
|
WASH
|
Details
|
washed with 2×50 mL of water
|
Type
|
CONCENTRATION
|
Details
|
The IPAc layer was concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
chromatographed over silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C=1NC2=CC=CC=C2C1)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |